An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide: Structure, Properties, and Synthetic Strategies
This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide, a fluorinated aromatic sulfonamide of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical architecture, predict its physicochemical properties based on established principles, and propose a viable synthetic pathway. This document is designed to serve as a foundational resource, synthesizing available data on analogous structures to offer expert insights into this specific molecule.
Molecular Architecture and Inferred Properties
The chemical structure of 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide is characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a fluorine atom, and a trifluoromethoxy group (-OCF₃) at positions 1, 2, and 3, respectively. The strategic placement of these functional groups is anticipated to impart unique electronic and conformational properties.
The trifluoromethoxy group is a powerful electron-withdrawing group, which can significantly influence the acidity of the sulfonamide proton and the overall reactivity of the aromatic ring.[1] The presence of a fluorine atom at the ortho position to the sulfonamide can introduce steric hindrance and modulate intramolecular hydrogen bonding, potentially impacting its binding affinity to biological targets.[2]
Table 1: Predicted Physicochemical Properties of 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₇H₅F₄NO₃S | Based on the constituent atoms of the molecule. |
| Molecular Weight | ~259.18 g/mol | Calculated from the atomic weights of the elements. |
| Appearance | White to off-white crystalline solid | Inferred from the appearance of similar benzenesulfonamide derivatives such as 2-(Trifluoromethyl)benzenesulfonamide.[3] |
| Melting Point | 180-195 °C | Estimated based on the melting points of 2-(Trifluoromethyl)benzenesulfonamide (189-193 °C) and 2-(Trifluoromethoxy)benzenesulfonamide (188 °C).[3][4] The additional fluorine may slightly alter crystal packing and influence the melting point. |
| pKa | 8-9 | The electron-withdrawing nature of the trifluoromethoxy and fluoro groups is expected to increase the acidity of the sulfonamide N-H proton compared to unsubstituted benzenesulfonamide. |
| LogP | 2.0-3.0 | The trifluoromethoxy group significantly increases lipophilicity.[1] This is a crucial parameter for drug candidates, influencing membrane permeability and in vivo distribution. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Typical for aromatic sulfonamides with fluorinated substituents. |
Strategic Importance in Medicinal Chemistry and Drug Discovery
Benzenesulfonamide scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[5] The introduction of fluorine and trifluoromethoxy groups is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3]
The unique substitution pattern of 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide suggests its potential as a key intermediate or a final active pharmaceutical ingredient in several therapeutic areas:
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Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group, making this compound a potential inhibitor of metalloenzymes like carbonic anhydrases.[2] The specific substitution pattern could confer selectivity for different isoforms.
-
Ion Channel Modulation: Substituted benzenesulfonamides have been investigated as modulators of voltage-gated sodium channels, which are important targets in the treatment of epilepsy and neuropathic pain.[5]
-
Antiviral Agents: Benzenesulfonamide derivatives have shown promise as inhibitors of viral entry, such as in the case of influenza hemagglutinin.[6]
The combination of the 2-fluoro and 3-trifluoromethoxy substituents could lead to a unique binding mode, where the fluorine atom engages in specific hydrogen bonding interactions, while the trifluoromethoxy group occupies a hydrophobic pocket of the target protein.[2]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide can be envisioned starting from commercially available precursors. The following multi-step synthesis is proposed, with each step being a well-established transformation in organic chemistry.
Figure 1: Proposed synthetic workflow for 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide.
Experimental Protocols
Step 1: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene
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To a stirred solution of 1-Fluoro-2-(trifluoromethoxy)benzene in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene.
Step 2: Reduction of the Nitro Group
-
Dissolve 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on charcoal (10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-Fluoro-3-(trifluoromethoxy)aniline.
-
Alternatively, the reduction can be carried out using tin(II) chloride in concentrated hydrochloric acid.[6]
Step 3: Synthesis of 2-Fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride
-
Dissolve 2-Fluoro-3-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product, 2-Fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride, with an organic solvent.
Step 4: Amination to the Sulfonamide
-
Dissolve the crude 2-Fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran.
-
Cool the solution to 0 °C and add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide, a suite of analytical techniques should be employed.
Figure 2: Analytical workflow for the characterization of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for elucidating the precise structure and confirming the regiochemistry of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic vibrational frequencies of the functional groups, such as the N-H and S=O stretches of the sulfonamide group, and the C-F and C-O bonds of the trifluoromethoxy group.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.
Conclusion and Future Outlook
2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide represents a promising chemical entity with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group ortho and meta to a sulfonamide, respectively, is poised to confer advantageous physicochemical and biological properties. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its properties and applications. As the demand for novel fluorinated building blocks continues to grow, compounds like 2-Fluoro-3-(trifluoromethoxy)benzenesulfonamide will undoubtedly play a vital role in the development of next-generation pharmaceuticals and advanced materials.
References
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PubChem. 2-(Trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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PureSynth. 2-(Trifluoromethoxy)Benzenesulfonamide 98.0%(GC). [Link]
- Google Patents. Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
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Lin, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 595-599. [Link]
- Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents.
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ResearchGate. Experimental binding modes of the 2-fluoro and 3-fluoro benzenesulfonamides at the binding site of human carbonic anhydrase. [Link]
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Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1014. [Link]
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